molecular formula C15H9ClN2O2 B5789774 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile

Cat. No.: B5789774
M. Wt: 284.69 g/mol
InChI Key: RHXDRWXZSLQQLF-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a chloro substituent at the 5-position of the benzoxazole ring and a benzonitrile group attached to the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile typically involves the reaction of 5-chloro-2-aminophenol with a suitable aldehyde or nitrile under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like zinc oxide (ZnO) at elevated temperatures . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green solvents and eco-friendly catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the nitrile group to an amine.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is mediated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-1,3-benzoxazole: Similar structure but with a methyl group instead of a chloro group.

    5-chloro-2-oxo-1,3-benzoxazole: Lacks the benzonitrile group.

    2-oxo-1,3-benzoxazole: The parent compound without any substituents.

Uniqueness

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile is unique due to the presence of both the chloro and benzonitrile groups, which confer specific chemical properties and biological activities

Properties

IUPAC Name

3-[(5-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-12-4-5-14-13(7-12)18(15(19)20-14)9-11-3-1-2-10(6-11)8-17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXDRWXZSLQQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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